molecular formula C10H11N B2369986 2-Ethynyl-5-(propan-2-yl)pyridine CAS No. 1824195-28-9

2-Ethynyl-5-(propan-2-yl)pyridine

Cat. No.: B2369986
CAS No.: 1824195-28-9
M. Wt: 145.205
InChI Key: QSZFTUAMYIMXLG-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(propan-2-yl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of an ethynyl group at the second position and an isopropyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(propan-2-yl)pyridine typically involves the alkylation of 2-ethynylpyridine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ethynyl group, allowing it to react with the isopropyl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(propan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-5-(propan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(propan-2-yl)pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The ethynyl group may participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5-(propan-2-yl)pyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity, while the isopropyl group increases its hydrophobicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-ethynyl-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-10-6-5-9(7-11-10)8(2)3/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZFTUAMYIMXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824195-28-9
Record name 2-ethynyl-5-(propan-2-yl)pyridine
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